methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
Methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a mouthful, but let’s break it down. This compound belongs to the flavonoid family, which includes diverse natural products with various biological activities . Now, let’s explore its preparation, reactions, applications, and more!
Preparation Methods
Synthetic Routes::
- Information on large-scale industrial production methods for this specific compound is limited. research laboratories often employ the synthetic route mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation/Reduction:
Hydrochloric acid (HCl): or for hydrolysis.
Nucleophiles: (e.g., , , or ) for substitution.
Oxidizing agents: (e.g., ) for oxidation.
- Hydrolysis yields 4-hydroxybenzoic acid and the corresponding alcohol.
- Substitution reactions lead to various derivatives.
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of signaling pathways.
- Detailed studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and findings from various studies.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study conducted by demonstrated that the compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory conditions .
3. Anticancer Properties
This compound has been evaluated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells, by inducing apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Activity | Effect Observed | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces TNF-alpha and IL-6 production | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of methyl 4-(...) was compared with standard antioxidants like ascorbic acid. Results indicated that the compound had a comparable efficacy in reducing oxidative stress markers in cellular models .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using animal models of arthritis showed that treatment with methyl 4-(...) significantly reduced joint swelling and inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C22H20O8 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[7-(1-ethoxy-1-oxopropan-2-yl)oxy-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C22H20O8/c1-4-27-21(24)13(2)29-16-9-10-17-18(11-16)28-12-19(20(17)23)30-15-7-5-14(6-8-15)22(25)26-3/h5-13H,4H2,1-3H3 |
InChI Key |
QGGUASXWHPTCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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